2-METHYLBUTYL 4'-OCTYL-[1,1'-BIPHENYL]-4-CARBOXYLATE
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Overview
Description
2-METHYLBUTYL 4’-OCTYL-[1,1’-BIPHENYL]-4-CARBOXYLATE is an organic compound that belongs to the class of biphenyl carboxylates This compound is characterized by its biphenyl core, which is substituted with a 2-methylbutyl group and an octyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYLBUTYL 4’-OCTYL-[1,1’-BIPHENYL]-4-CARBOXYLATE typically involves the esterification of 4’-octyl-[1,1’-biphenyl]-4-carboxylic acid with 2-methylbutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-METHYLBUTYL 4’-OCTYL-[1,1’-BIPHENYL]-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, halo, or sulfonyl derivatives of the biphenyl core.
Scientific Research Applications
2-METHYLBUTYL 4’-OCTYL-[1,1’-BIPHENYL]-4-CARBOXYLATE has several applications in scientific research:
Liquid Crystals: It is used in the development of chiral liquid crystals, which have applications in display technologies and optical devices.
Materials Science: The compound’s unique structure makes it suitable for studying structure-property relationships in organic materials.
Chemical Sensors: It can be used in the design of chemical sensors due to its ability to interact with various analytes.
Pharmaceutical Research:
Mechanism of Action
The mechanism of action of 2-METHYLBUTYL 4’-OCTYL-[1,1’-BIPHENYL]-4-CARBOXYLATE is primarily related to its ability to form stable liquid crystalline phases. The biphenyl core provides rigidity, while the alkyl chains impart flexibility, allowing the compound to exhibit unique mesomorphic properties. These properties are crucial for its function in liquid crystal displays and other optoelectronic devices .
Comparison with Similar Compounds
Similar Compounds
4’-OCTYL-[1,1’-BIPHENYL]-4-CARBOXYLATE: Lacks the 2-methylbutyl group, resulting in different mesomorphic properties.
2-METHYLBUTYL 4’-HEXYL-[1,1’-BIPHENYL]-4-CARBOXYLATE: Similar structure but with a shorter alkyl chain, affecting its liquid crystalline behavior.
Uniqueness
2-METHYLBUTYL 4’-OCTYL-[1,1’-BIPHENYL]-4-CARBOXYLATE is unique due to the combination of its biphenyl core and the specific alkyl substituents. This combination results in distinct thermal and optical properties, making it valuable for specialized applications in liquid crystal technology and materials science .
Properties
IUPAC Name |
2-methylbutyl 4-(4-octylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O2/c1-4-6-7-8-9-10-11-22-12-14-23(15-13-22)24-16-18-25(19-17-24)26(27)28-20-21(3)5-2/h12-19,21H,4-11,20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGDQUWQCZLUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC(C)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386060 |
Source
|
Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94630-49-6 |
Source
|
Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 2-methylbutyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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